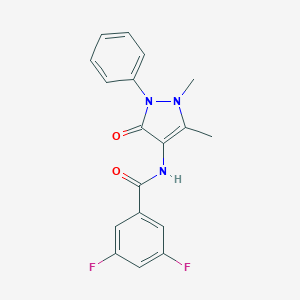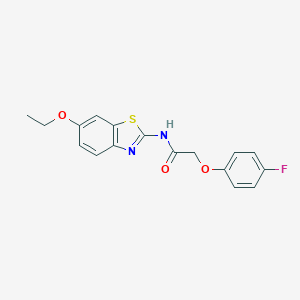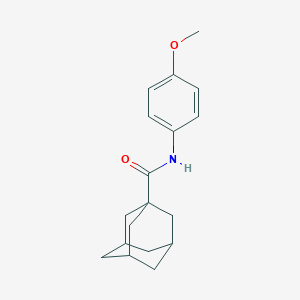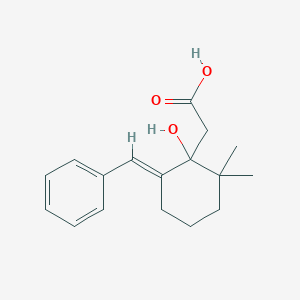
(6-Benzylidene-1-hydroxy-2,2-dimethylcyclohexyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Benzylidene-1-hydroxy-2,2-dimethylcyclohexyl)acetic acid, commonly known as BHDMCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHDMCA is a derivative of cyclohexylacetic acid and is synthesized using specific methods.
Wirkmechanismus
BHDMCA exerts its effects through various mechanisms. The compound has been shown to inhibit the activity of specific enzymes involved in inflammation and tumor growth. BHDMCA has also been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
BHDMCA has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in cells. BHDMCA has also been shown to inhibit tumor growth and induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BHDMCA has several advantages for lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit potent biological activity. However, BHDMCA has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for BHDMCA research. One potential area of research is the development of BHDMCA-based drug delivery systems for targeted cancer therapy. Another area of research is the investigation of BHDMCA's potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
In conclusion, BHDMCA is a promising compound with potential applications in various fields. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of BHDMCA.
Synthesemethoden
BHDMCA is synthesized using a specific method that involves the reaction of 6-benzylidene-2,2-dimethylcyclohexanone with malonic acid in the presence of a base. The resulting product is then hydrolyzed to obtain BHDMCA. The synthesis method has been optimized to obtain high yields of BHDMCA.
Wissenschaftliche Forschungsanwendungen
BHDMCA has been extensively studied for its potential applications in various fields. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. BHDMCA has also been studied for its potential use as a drug delivery system due to its ability to target specific cells.
Eigenschaften
Produktname |
(6-Benzylidene-1-hydroxy-2,2-dimethylcyclohexyl)acetic acid |
|---|---|
Molekularformel |
C17H22O3 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
2-[(6E)-6-benzylidene-1-hydroxy-2,2-dimethylcyclohexyl]acetic acid |
InChI |
InChI=1S/C17H22O3/c1-16(2)10-6-9-14(17(16,20)12-15(18)19)11-13-7-4-3-5-8-13/h3-5,7-8,11,20H,6,9-10,12H2,1-2H3,(H,18,19)/b14-11+ |
InChI-Schlüssel |
CLQQCZWQFYFBCE-SDNWHVSQSA-N |
Isomerische SMILES |
CC1(CCC/C(=C\C2=CC=CC=C2)/C1(CC(=O)O)O)C |
SMILES |
CC1(CCCC(=CC2=CC=CC=C2)C1(CC(=O)O)O)C |
Kanonische SMILES |
CC1(CCCC(=CC2=CC=CC=C2)C1(CC(=O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



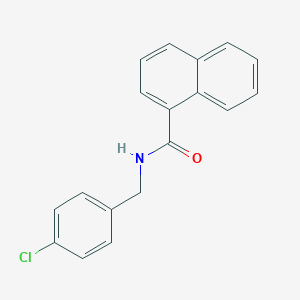
![N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)
![N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}butanamide](/img/structure/B239909.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B239913.png)
![3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239915.png)
![3-isopropoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B239916.png)
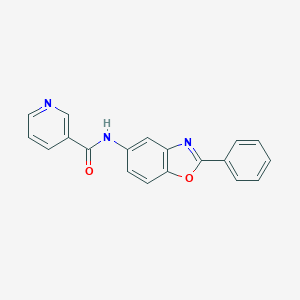
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B239918.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B239926.png)

